molecular formula C16H13N B1640270 2-STYRYLINDOLE

2-STYRYLINDOLE

Cat. No.: B1640270
M. Wt: 219.28 g/mol
InChI Key: IINBTRZAAVTTRD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-STYRYLINDOLE is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylethenyl group attached to the indole nucleus, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions: 2-STYRYLINDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-STYRYLINDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer or antimicrobial activities .

Comparison with Similar Compounds

  • 2-phenylindole
  • 3-phenylindole
  • 2-methylindole
  • 3-methylindole

Comparison: Compared to other indole derivatives, 2-STYRYLINDOLE is unique due to the presence of the phenylethenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects .

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1H-indole

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12,17H/b11-10+

InChI Key

IINBTRZAAVTTRD-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2

Origin of Product

United States

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